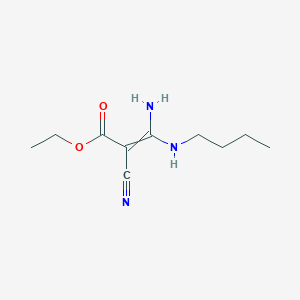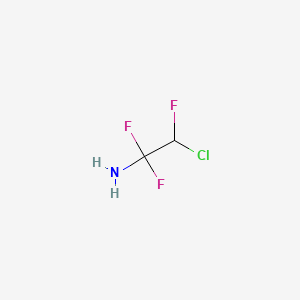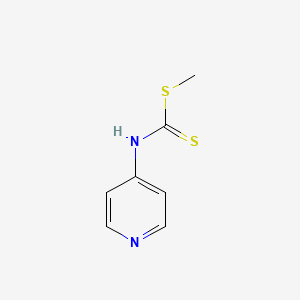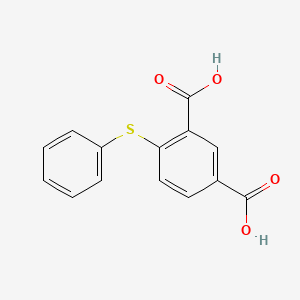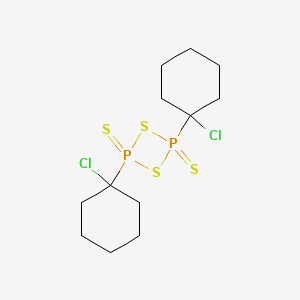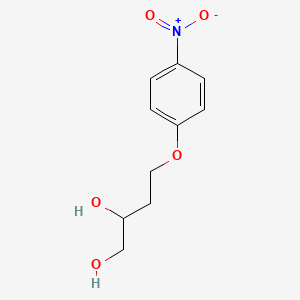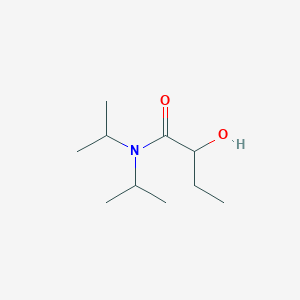
2-Hydroxy-N,N-di(propan-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-N,N-di(propan-2-yl)butanamide is a chemical compound with the molecular formula C10H21NO2 It is an amide derivative, characterized by the presence of a hydroxyl group and two isopropyl groups attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N-di(propan-2-yl)butanamide typically involves the reaction of butanoic acid with isopropylamine in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate amide, which is then hydroxylated to yield the final product. Common dehydrating agents used in this synthesis include thionyl chloride (SOCl2) and phosphorus trichloride (PCl3).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as palladium on carbon (Pd/C), can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-Hydroxy-N,N-di(propan-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Ketone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
2-Hydroxy-N,N-di(propan-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-Hydroxy-N,N-di(propan-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. The isopropyl groups provide steric hindrance, influencing the compound’s binding affinity and selectivity. These interactions
特性
CAS番号 |
51804-85-4 |
|---|---|
分子式 |
C10H21NO2 |
分子量 |
187.28 g/mol |
IUPAC名 |
2-hydroxy-N,N-di(propan-2-yl)butanamide |
InChI |
InChI=1S/C10H21NO2/c1-6-9(12)10(13)11(7(2)3)8(4)5/h7-9,12H,6H2,1-5H3 |
InChIキー |
QVFBKXYWFNLPQC-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)N(C(C)C)C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


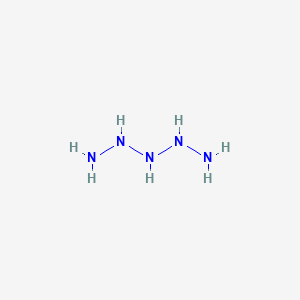
![3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14656330.png)
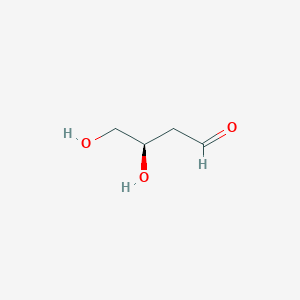
![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene]](/img/structure/B14656339.png)

![3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14656345.png)
